molecular formula C15H23N3O3 B1520989 tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1087784-18-6

tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1520989
CAS No.: 1087784-18-6
M. Wt: 293.36 g/mol
InChI Key: RSUZZJIBMSUIJK-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is a pyrrolo[1,2-a]pyrazine derivative characterized by a tert-butyl ester at position 2 and a methylcarbamoyl (CONHMe) group at position 4. The tert-butyl group enhances solubility and stability, while the methylcarbamoyl moiety may contribute to target binding, though specific pharmacological data are unavailable .

Biological Activity

Tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (CAS No. 1087784-18-6) is a compound belonging to the pyrrolopyrazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.36 g/mol
  • Structural Characteristics : The compound features a pyrrolopyrazine backbone with a tert-butyl group and a methylcarbamoyl substituent, which may influence its biological properties.

Antimicrobial Activity

Research indicates that pyrrolopyrazine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against clinically relevant pathogens, suggesting that this compound may also possess similar activities. The compound demonstrated notable inhibition against bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Antiviral Activity

In addition to antimicrobial effects, pyrrolopyrazine derivatives have shown potential antiviral activity. Specific studies have reported that modifications in the structure of these compounds can enhance their efficacy against viral infections. The presence of the methylcarbamoyl group in this compound may contribute to this activity by improving binding affinity to viral targets .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular processes in pathogens by inhibiting key enzymes or disrupting cellular membranes .

Case Studies and Research Findings

StudyFindings
Dehnavi et al. (2021)Identified antimicrobial properties of pyrrolopyrazine derivatives; suggested further investigation into specific compounds including this compound .
Ibrahim et al. (2015)Explored structural modifications in pyrrolopyrazines to enhance antiviral activity; noted potential for derivatives like this compound .
Hordiyenko et al. (2013)Discussed synthesis methods for pyrrolopyrazines and their biological evaluations; emphasized the need for comprehensive studies on specific derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit promising anticancer activity. Specifically, the incorporation of the tert-butyl and methylcarbamoyl groups can enhance the compound's ability to inhibit cancer cell proliferation. Research has shown that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapeutics .

Neuroprotective Effects

Research has also suggested that tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate may possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Drug Development

The compound's structural characteristics make it a valuable scaffold for drug development. Its ability to modulate biological targets suggests potential applications in creating new pharmaceuticals aimed at treating various diseases. The modification of its substituents can lead to compounds with enhanced efficacy and reduced side effects .

Synthesis of Analogues

This compound serves as a precursor for synthesizing other biologically active analogues. By varying the functional groups attached to the pyrrolo[1,2-a]pyrazine framework, researchers can explore a wide range of biological activities and therapeutic potentials .

Pesticide Development

The compound's chemical structure may also lend itself to agricultural applications as a pesticide or herbicide. Its bioactive properties can be harnessed to develop environmentally friendly agrochemicals that target specific pests while minimizing harm to non-target organisms .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal cells
Drug DevelopmentPotential scaffold for new pharmaceuticals
Agricultural UsePossible candidate for eco-friendly pesticides

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions starting with tert-butyl-protected intermediates. For example, coupling reactions using palladium catalysts (e.g., Pd(OAc)₂ and X-Phos) under inert atmospheres (N₂) with cesium carbonate as a base in dioxane can yield the target compound . Purification via silica gel column chromatography and recrystallization (e.g., DCM/hexane) is critical to achieving ≥95% purity. Characterization requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (using SHELX software ) for absolute stereochemistry determination.

Q. How can key functional groups influence reactivity or stability during synthesis?

The tert-butyl ester group enhances steric protection of the carboxylate moiety, reducing unintended hydrolysis during synthesis . The methylcarbamoyl group may participate in hydrogen bonding, affecting solubility and crystallization. Stability under acidic conditions (e.g., TFA-mediated deprotection) requires monitoring via TLC or HPLC to detect degradation byproducts . Functional group analysis via FTIR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H NMR (amide proton at δ ~6.5–7.5 ppm) is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves Design of Experiments (DoE) to evaluate variables:

  • Catalyst screening : Pd(OAc)₂ vs. PdCl₂ for coupling efficiency .
  • Solvent effects : Dioxane vs. THF for solubility and reaction rate .
  • Temperature gradients : 80–100°C for balancing reaction speed and side-product formation .
    Advanced analytics (e.g., UPLC-MS) can identify impurities, while kinetic studies (via in situ FTIR) track intermediate formation .

Q. How should researchers resolve contradictions in spectral data or crystallographic results?

Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic stereochemistry or solvent effects. Solutions include:

  • 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
  • Re-crystallization in alternative solvents (e.g., MeOH/EtOAC) to obtain higher-quality crystals for SHELXL refinement .
  • Computational validation (DFT calculations) to predict NMR/IR spectra and compare with experimental data .

Q. What computational strategies are effective for predicting biological activity or reaction mechanisms?

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., c-Met kinase ) based on the pyrazine core’s electron-deficient nature .
  • Reaction pathway analysis : Apply Gaussian09 with B3LYP/6-31G(d) to map energy profiles for key steps (e.g., amide bond formation) .
  • Molecular dynamics (MD) : Simulate stability in aqueous environments to predict solubility and bioavailability .

Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen-substituted pyrazines) to correlate substituents with potency .
  • Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116) .

Q. What methodologies assess compound stability under physiological or storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • pH stability : Monitor hydrolysis rates in buffers (pH 1–10) via HPLC .
  • Long-term storage : Analyze purity changes over 6–12 months at –20°C (lyophilized vs. solution) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Data
tert-Butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (Target) CONHMe C14H20N3O3 ~278.3 Discontinued commercial availability; limited synthesis details
tert-Butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CN C14H19N3O2 261.32 CAS 1050884-26-8; discontinued; used as a nitrile intermediate
2-tert-Butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate COOMe C14H20N2O4 280.32 Commercially available; methyl ester enhances hydrophilicity
n-Ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide CONHEt C11H17N3O 207.28 CAS 1087792-08-2; ethylcarbamoyl variant with unknown bioactivity
2-tert-Butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate CHO C15H20N2O5 308.33 Formyl group enables further derivatization; CAS 2172475-37-3

Substituent Effects on Properties

  • For example, the cyano derivative (261.32 g/mol) is lighter and more lipophilic than the methylcarbamoyl target .
  • Carbamoyl Variants (CONHMe, CONHEt) : Methylcarbamoyl and ethylcarbamoyl groups introduce hydrogen-bonding capacity, which could improve target affinity. However, the ethyl variant (207.28 g/mol) has a smaller molecular weight, suggesting a truncated side chain .
  • Functional Handles (CHO, NH2) : The formyl group in CAS 2172475-37-3 serves as a synthetic handle for further modifications, such as reductive amination .

Properties

IUPAC Name

tert-butyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10-11-6-7-12(13(19)16-5)18(11)9-8-17(10)14(20)21-15(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUZZJIBMSUIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

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